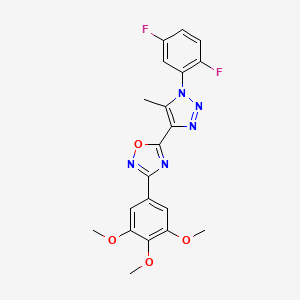

5-(1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Description

This heterocyclic compound features a 1,2,4-oxadiazole core substituted with a 1,2,3-triazole moiety bearing a 2,5-difluorophenyl group and a 3,4,5-trimethoxyphenyl group. The 1,2,4-oxadiazole scaffold is renowned for its stability and bioactivity, particularly in pharmaceutical contexts, such as anticancer, antibacterial, and anti-inflammatory applications . The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the difluorophenyl-triazole unit introduces electron-withdrawing effects that may influence metabolic stability and target binding .

Properties

IUPAC Name |

5-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O4/c1-10-17(24-26-27(10)14-9-12(21)5-6-13(14)22)20-23-19(25-31-20)11-7-15(28-2)18(30-4)16(8-11)29-3/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACJYXHYNYSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that incorporates both triazole and oxadiazole moieties. This structural combination is known to enhance biological activity against various pathogens and diseases. The following sections summarize its biological activities based on recent research findings.

Structural Overview

The compound features:

- Triazole moiety : Known for antifungal and antibacterial properties.

- Oxadiazole ring : Associated with anticancer and anti-inflammatory activities.

- Difluorophenyl and trimethoxyphenyl groups : These substitutions are crucial for enhancing lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Triazole derivatives have been shown to inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in their metabolic pathways. The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, which is critical for their survival .

- In a comparative study, analogs of triazoles showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Activity

The oxadiazole component is linked to promising anticancer properties:

- Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as p53 .

- A study highlighted that a related oxadiazole compound exhibited IC50 values as low as 2.32 mM against cancer cell lines, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances the compound's interaction with target enzymes or receptors.

- Substituents such as methoxy groups on the phenyl ring improve solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

Several case studies have evaluated the biological activity of compounds similar to this compound:

- Antibacterial Efficacy :

- Antifungal Activity :

- Anticancer Studies :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with triazole and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the difluorophenyl group in this compound enhances its lipophilicity and biological activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival . Further research is necessary to elucidate the exact mechanisms and efficacy in vivo.

Agriculture

Pesticidal Applications

The oxadiazole derivatives have been investigated for their pesticidal properties. The compound shows promise as a potential agrochemical due to its ability to disrupt the physiological processes of pests. Field trials have indicated effective pest control with minimal toxicity to non-target organisms . This positions it as a candidate for sustainable agricultural practices.

Herbicide Development

In addition to its pesticidal properties, there is ongoing research into the herbicidal efficacy of this compound. Its unique chemical structure may allow it to inhibit specific enzymes involved in plant growth regulation, providing a pathway for developing new herbicides that target unwanted vegetation without harming crops .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The triazole and oxadiazole linkages contribute to the formation of robust networks that can withstand higher temperatures compared to traditional polymers . This application is particularly relevant in industries requiring high-performance materials.

Nanotechnology

Recent advancements have seen the use of this compound in nanotechnology applications, particularly in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents, improving treatment efficacy while reducing side effects associated with conventional drug delivery methods .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The following table compares the target compound with key analogues:

Key Observations:

- Substituent Influence on Bioactivity: The target compound’s 3,4,5-trimethoxyphenyl group is shared with the dichlorophenyl-oxadiazole derivative in , which exhibits anticancer activity. The trimethoxy group likely enhances cellular uptake compared to non-methoxy analogues.

- Halogen Effects : Replacing chlorine (Compound 4) with fluorine (Compound 5) reduces molecular weight by ~15 Da and alters crystal packing due to smaller van der Waals radii, as observed in isostructural studies .

Structural and Crystallographic Comparisons

- Isostructurality : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their packing remains similar, highlighting the role of halogen size in lattice adjustments .

- Planarity vs. Non-Planarity: The target compound’s oxadiazole-triazole system may adopt near-planar conformations, akin to the dichlorophenyl-oxadiazole derivative in , whereas thiazole derivatives exhibit slight deviations due to steric hindrance .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The compound can be synthesized via cyclization reactions using precursors like hydrazide derivatives and nitriles, followed by coupling reactions to introduce the triazole and oxadiazole moieties. Key intermediates (e.g., substituted phenylhydrazines or thiosemicarbazides) are characterized using FT-IR (to confirm functional groups like C=N and C-O-C) and <sup>1</sup>H/<sup>13</sup>C NMR (to verify regiochemistry and substituent positions). Purity is assessed via HPLC or melting point analysis .

Q. How is the crystal structure and molecular conformation determined for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related oxadiazole and triazole derivatives show dihedral angles between aromatic rings (e.g., 2,5-difluorophenyl and trimethoxyphenyl groups) ranging from 15–35°, influencing π-π stacking and intermolecular interactions. Data refinement typically achieves R-factors < 0.06 .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how do structural features influence its efficacy?

The trimethoxyphenyl group is linked to anticancer activity (e.g., tubulin polymerization inhibition), while fluorine atoms enhance metabolic stability and membrane permeability. The 1,2,4-oxadiazole core contributes to hydrogen bonding with biological targets. Bioactivity assays (e.g., IC50 against cancer cell lines) should be paired with molecular docking to validate target interactions (e.g., binding to α,β-tubulin) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Systematic substitution of the 2,5-difluorophenyl and trimethoxyphenyl groups can modulate potency. For example:

- Replacing 3,4,5-trimethoxy with 4-fluoro reduces steric hindrance, improving binding to kinase domains.

- Adding electron-withdrawing groups (e.g., -CF3) to the triazole ring enhances electrophilicity and target engagement. SAR should be validated using 3D-QSAR models and in vitro cytotoxicity assays .

Q. How do researchers resolve contradictions in bioactivity data across similar compounds?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or substituent effects. For example:

Q. What computational methods are used to predict physicochemical properties and drug-likeness?

Tools like SwissADME or Molinspiration calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For this compound:

Q. What is the proposed mechanism of action for its anticancer activity?

The compound may inhibit tubulin polymerization (via trimethoxyphenyl binding to the colchicine site) or disrupt DNA topoisomerase II . Mechanistic studies should combine:

- Flow cytometry (cell cycle arrest at G2/M phase).

- Western blotting (downregulation of cyclin B1 and survivin).

- In vivo xenograft models to assess tumor regression .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hrs to 30 mins) .

- Data Validation : Cross-reference spectral data with Cambridge Structural Database entries to confirm bond lengths/angles .

- Bioactivity Profiling : Employ High-Content Screening (HCS) for multitarget analysis (e.g., apoptosis, mitochondrial membrane potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.